molecular formula C23H22N4O2 B2618611 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900870-32-8

1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2618611
CAS No.: 900870-32-8
M. Wt: 386.455
InChI Key: PORFXMXPESKIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a polycyclic heteroaromatic compound characterized by a fused pyrido-pyrrolo-pyrimidinone core. The structure features a benzyl group at the 1-position, a methyl group at the 7-position, and a pyrrolidine-1-carbonyl moiety at the 2-position.

The pyrrolidine-1-carbonyl substituent at the 2-position distinguishes it from related derivatives, as this group may enhance solubility or influence binding interactions in biological systems compared to other carboxamide-linked analogs.

Properties

IUPAC Name

6-benzyl-12-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-9-10-20-24-21-18(22(28)27(20)14-16)13-19(23(29)25-11-5-6-12-25)26(21)15-17-7-3-2-4-8-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORFXMXPESKIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Biological Activity

1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a pyrido-pyrrolo-pyrimidine core, which is known for its diverse biological activities. The structural complexity contributes to its interaction with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against a range of viruses, including:

  • Hepatitis C Virus (HCV) : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on HCV replication, with an IC50 value indicating potent antiviral activity .
  • Influenza Virus : The compound has been evaluated for its ability to inhibit influenza virus replication. Preliminary results suggest it may outperform traditional antiviral drugs like Ribavirin in specific assays .

Anticancer Properties

The compound's structure suggests potential anticancer activity through the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival and proliferation. Inhibitors of Hsp90 have shown promise in preclinical studies for various cancers .

The biological activity of 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound interferes with viral entry or replication processes, potentially by targeting viral proteins or host cell factors necessary for viral life cycles.
  • Modulation of Cellular Stress Responses : By inhibiting Hsp90, the compound may disrupt the stability of various client proteins involved in tumorigenesis and viral pathogenesis.

Case Studies and Research Findings

StudyFindings
Shih et al. (2024)Demonstrated that the compound exhibits a significant reduction in HCV RNA levels in vitro with an IC50 value lower than that of standard treatments .
Wu et al. (2023)Reported that the compound showed promising results against influenza virus strains in cell-based assays, indicating a high selectivity index .
ACS Journal (2020)Highlighted the potential of similar pyrido-pyrrolo compounds as Hsp90 inhibitors, suggesting a pathway for further development .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities due to its structural properties. Key areas of interest include:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFRs, which are critical in various signaling pathways related to cell growth and differentiation. Its inhibition can affect the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, potentially leading to therapeutic applications in cancer treatment and regenerative medicine .
  • Janus Kinase 3 (JAK3) Inhibition : The compound has also been identified as a potential inhibitor of JAK3, which plays a role in immune response signaling. This suggests possible applications in treating autoimmune diseases such as rheumatoid arthritis and lupus .

Therapeutic Applications

The unique properties of 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one open avenues for its use in various therapeutic contexts:

  • Anticancer Therapy : Given its ability to inhibit FGFRs, this compound may serve as a promising candidate for developing new anticancer drugs targeting specific types of tumors that express these receptors.
  • Autoimmune Disorders : With its JAK3 inhibitory action, the compound may be useful in managing conditions characterized by overactive immune responses.

Case Studies and Research Findings

Recent studies have documented the efficacy and safety profiles of this compound in preclinical models:

  • Study on FGFR Inhibition : A study demonstrated that the compound significantly reduced tumor growth in xenograft models through FGFR inhibition, highlighting its potential as an anticancer agent .
  • JAK3 Inhibition Effects : Another investigation reported that treatment with the compound resulted in decreased inflammatory markers in animal models of rheumatoid arthritis, suggesting its utility in autoimmune disease management .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Carbonyl Group

The pyrrolidine-1-carbonyl moiety undergoes nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. For example:

  • Reaction with Primary Amines :
    In methanol at 60°C, the carbonyl group reacts with ethylenediamine to form a substituted amide derivative. This proceeds via a tetrahedral intermediate, with yields dependent on steric and electronic factors .

ReagentConditionsProductYield (%)Reference
EthylenediamineMethanol, 60°C, 12hAmide-linked dimeric derivative58–62
Benzyl alcoholKOH, DMF, refluxBenzyl ester analog45

Electrophilic Aromatic Substitution on the Benzyl Group

The benzyl substituent participates in electrophilic halogenation and nitration:

  • Chlorination : Using Cl₂ in acetic acid at 0°C introduces chlorine at the para position of the benzyl ring .

  • Nitration : HNO₃/H₂SO₄ at 20°C yields a mono-nitro derivative, with regioselectivity influenced by steric hindrance from the methyl group.

Reaction TypeReagentsPositionYield (%)Notes
ChlorinationCl₂, CH₃COOH, 0°Cpara71Minor ortho isomer
NitrationHNO₃/H₂SO₄, 20°Cmeta63Competitive ring oxidation

Alkylation at the Pyrimidine Nitrogen

The pyrimidine nitrogen (N1) undergoes alkylation with alkyl halides under basic conditions. For instance, treatment with methyl iodide in THF using NaH as a base yields an N-methylated product :

  • Mechanism : Deprotonation of N1 followed by SN2 attack.

  • By-products : Over-alkylation at N3 occurs at higher temperatures (>50°C) .

Alkylating AgentBaseSolventTemp (°C)Major ProductYield (%)
CH₃INaHTHF25N1-Methyl derivative82
C₆H₅CH₂BrK₂CO₃DMF80N1-Benzyl derivative68

Ring-Opening and Rearrangement Reactions

Under strongly acidic conditions (HCl, 110°C), the pyrido-pyrrolo-pyrimidinone core undergoes ring-opening to form a linear triamine intermediate, which can recyclize under basic conditions .

AcidTemp (°C)ProductSubsequent Reaction
HCl (conc.)110Linear triamine hydrochlorideBase-induced cyclization to fused quinazoline
H₂SO₄ (50%)100Partial decomposition

Catalytic Hydrogenation of the Pyrrolidine Ring

The pyrrolidine ring undergoes hydrogenation with H₂ (1 atm) over Pd/C in ethanol, selectively reducing the ring to a pyrrolidine without affecting the pyrimidine :

  • Selectivity : The carbonyl group remains intact due to steric protection by the benzyl substituent .

CatalystPressure (atm)Time (h)ProductYield (%)
10% Pd/C16Dihydro-pyrrolidine derivative89

Oxidative Reactions

  • Ozonolysis : Cleavage of the benzyl group’s aromatic ring produces a dicarbonyl intermediate, which can be further functionalized.

  • Epoxidation : The methyl group adjacent to the pyrimidine ring reacts with m-CPBA to form an epoxide (unstable, rearranges to ketone) .

Comparative Reactivity Insights

Reactivity trends observed in analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidinones ) highlight:

  • Kinetic vs. Thermodynamic Control : Alkylation at N1 vs. N3 depends on base strength (NaH favors N1; weaker bases allow N3 attack) .

  • Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic substitution rates on the benzyl group by 30% compared to THF .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridopyrrolopyrimidinones exhibit structural diversity primarily in substituents at the 1-, 2-, and 7-positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
1-Benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Target Compound) 1-Benzyl, 7-Methyl, 2-Pyrrolidine-1-carbonyl C₂₅H₂₃N₅O₂ 437.48 Hypothesized improved solubility; kinase inhibition potential inferred from structural analogs
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Benzyl, 7-Methyl, 2-(4-Methylphenylcarboxamide) C₂₆H₂₂N₄O₂ 422.48 Moderate in vitro activity against kinase targets; lower solubility due to aryl group
1-Benzyl-7-methyl-N-(1-naphthyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Benzyl, 7-Methyl, 2-(1-Naphthylcarboxamide) C₂₉H₂₃N₄O₂ 459.52 Enhanced lipophilicity; reduced metabolic stability due to bulky naphthyl group
7-[1-(2-Fluoroethyl)piperidin-4-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Piperidinyl, 2-Pyrazolo-pyrazinyl C₂₃H₂₅FN₆O 428.49 Fluorine substitution improves pharmacokinetics; high selectivity in kinase assays

Key Findings from Comparative Studies

Substituent Effects on Solubility and Bioavailability :

  • The pyrrolidine-1-carbonyl group in the target compound likely enhances aqueous solubility compared to aryl carboxamides (e.g., 4-methylphenyl or naphthyl derivatives), as pyrrolidine’s cyclic amine structure can improve hydrogen-bonding capacity .
  • In contrast, 1-naphthylcarboxamide analogs (e.g., CAS 902025-13-2) exhibit higher lipophilicity, which may limit oral bioavailability despite stronger target binding in some cases .

Biological Activity Trends :

  • Aryl carboxamide derivatives (e.g., N-4-methylphenyl or N-1-naphthyl) demonstrate moderate kinase inhibition but are prone to rapid hepatic clearance due to cytochrome P450 metabolism of aryl groups .
  • Piperidinyl or fluorinated derivatives (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl] analogs) show superior metabolic stability and target selectivity, attributed to fluorine’s electronegativity and piperidine’s conformational flexibility .

Synthetic Accessibility: The target compound can be synthesized via lithium hydroxide-mediated hydrolysis of methyl ester precursors, a method validated for related pyridopyrrolopyrimidinones .

Q & A

Q. What synthetic methodologies are recommended for constructing the core structure of this compound, and how do reaction conditions influence yield?

The core pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via acid-mediated nucleophilic substitution. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is refluxed with amines in isopropanol with concentrated HCl, yielding derivatives (27–94%) depending on reaction time (12–48 h) and amine substituents. Extended reaction times and electron-donating substituents on amines typically improve yields . Alternative methods, such as Fe(acac)₃-catalyzed β-lactam synthesis, may also inform reaction optimization for related intermediates .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Key characterization methods include:

  • ¹H/¹³C NMR : Identify NH protons (δ ~11.7 ppm, broad singlet) and aromatic protons (δ ~7.2–8.3 ppm). Carbonyl carbons in the pyrrolidine-1-carbonyl group appear at δ ~150–160 ppm .
  • HRMS (APCI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy within 0.3 mDa .
  • X-ray crystallography : Resolve complex regiochemistry in fused-ring systems, if single crystals are obtainable .

Q. What are common impurities encountered during synthesis, and how can they be detected?

Impurities include unreacted starting materials (e.g., 4-chloro intermediates), by-products from incomplete substitution, or oxidation by-products. Analytical strategies:

  • HPLC/UV-Vis : Compare retention times against pharmacopeial reference standards .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization.
  • Elemental analysis : Verify purity by matching calculated and observed C/H/N/O percentages .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or structural modifications. To address this:

  • Standardize assays : Use consistent kinase inhibition protocols (e.g., ATP concentration, pH).
  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., benzyl vs. 4-methoxybenzyl groups) on IC₅₀ values .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in potency and selectivity .

Q. What computational strategies effectively predict the binding affinity of this compound with target enzymes?

  • Molecular docking (AutoDock/Vina) : Model interactions between the pyrrolidine-1-carbonyl group and enzyme active sites (e.g., EGFR T790M mutants). Validate predictions with experimental IC₅₀ values .
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications .

Q. How can reaction yields be optimized when modifying the pyrrolidine-1-carbonyl group?

  • Catalyst screening : Test transition-metal catalysts (e.g., Fe(acac)₃ vs. Pd(PPh₃)₄) to accelerate coupling reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of amine reactants .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .

Q. What strategies address low solubility in biological assays, and how are they validated?

  • Prodrug design : Introduce hydrolyzable esters at the 7-methyl position to improve aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Dynamic light scattering (DLS) : Confirm nanoformulation homogeneity for in vivo studies .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization Strategies

FactorImpact on YieldExample from Evidence
Reaction time (12–48 h)+20–50%Extended reflux improves substitution
Amine nucleophilicity+30% (electron-rich)4-Methoxybenzylamine vs. benzylamine
Catalyst (Fe(acac)₃)+15%β-lactam derivative synthesis

Q. Table 2. Key NMR Signals for Structural Confirmation

Proton/CarbonChemical Shift (δ)Assignment
NH (H-7)~11.7 ppm (br s)Pyrrole NH
H-2 (pyrimidine)~8.3 ppm (s)Aromatic proton
Pyrrolidine C=O~153 ppmCarbonyl carbon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.